3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
3,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-5-4-9-11-6(2)3-7(12)10-8(5)11/h3-4H,1-2H3,(H,10,12) |
InChI Key |
NKGIFCQCCWJZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C=NN12)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Amino-3-methylpyrazole with β-Dicarbonyl Compounds
One of the established routes involves the condensation of 5-amino-3-methylpyrazole with β-dicarbonyl compounds such as diethyl malonate, pentane-2,4-dione, or ethyl acetoacetate in the presence of a base (e.g., sodium ethanolate or potassium carbonate). This reaction forms the pyrazolo[1,5-a]pyrimidin-5-one core through cyclization and subsequent tautomerization steps.
Example: Reaction of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, which can be further transformed into chlorinated derivatives by treatment with phosphorus oxychloride (POCl3).
Yields: The initial condensation typically gives high yields (around 89%), while subsequent chlorination yields are moderate (~61%).
Chlorination and Nucleophilic Substitution
The dihydroxy derivatives obtained can be selectively chlorinated at specific positions (e.g., positions 5 and 7) using POCl3. The chlorinated intermediates are then subjected to nucleophilic substitution reactions with amines such as morpholine in the presence of potassium carbonate at room temperature to introduce various substituents.
Selectivity: The chlorine atom at position 7 is more reactive, allowing selective substitution.
Yields: Nucleophilic substitution reactions proceed with excellent yields (~94%).
One-Pot Condensation with β-Dicarbonyl Compounds and 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles
A recent efficient method involves the one-pot reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or their carboxylate analogs with β-dicarbonyl compounds (e.g., pentane-2,4-dione, ethyl acetoacetate) in acetic acid solvent. This method provides direct access to 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives with high yields (87–95%) and under mild conditions.
Advantages: High yield, mild reaction conditions, and operational simplicity make this approach attractive for synthesizing diverse derivatives.
Reaction Conditions: Typically performed in acetic acid with mild heating or under solvent-free microwave irradiation to accelerate the process and improve yields.
Use of Enaminones and Formyl Ketones
Condensation of 3- or 5-aminopyrazoles with enaminones or formyl ketones is another synthetic strategy to construct the pyrazolo[1,5-a]pyrimidine nucleus. This method often proceeds via initial formation of an intermediate followed by cyclization to yield the desired heterocycle.
- Green Chemistry Aspect: Some protocols emphasize green synthetic strategies using solvent-free or environmentally benign conditions to improve sustainability.
| Method Description | Key Reactants | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Condensation of 5-amino-3-methylpyrazole with diethyl malonate | 5-Amino-3-methylpyrazole, diethyl malonate | Base (NaOEt), reflux | ~89 | Forms dihydroxy intermediate; high yield |
| Chlorination with POCl3 followed by nucleophilic substitution | Dihydroxy intermediate, POCl3, amines | Chlorination reflux; substitution at RT | 61 (chlorination), 94 (substitution) | Selective chlorination and substitution at position 7 |
| One-pot condensation with β-dicarbonyl compounds | 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles, β-dicarbonyl compounds | AcOH solvent, mild heating or microwave | 87–95 | Efficient, mild conditions, high functional group tolerance |
| Condensation with enaminones or formyl ketones | Aminopyrazoles, enaminones/formyl ketones | Solvent-free or green conditions | Moderate to high | Emphasizes green chemistry and sustainability |
The multi-step synthesis starting from 5-amino-3-methylpyrazole is well-documented, involving base-catalyzed condensation to form the pyrazolo[1,5-a]pyrimidine core, followed by chlorination and nucleophilic substitution to introduce diverse substituents with high regioselectivity.
The one-pot condensation method with β-dicarbonyl compounds and 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles reported recently shows superior efficiency, with yields up to 95%, mild reaction conditions, and broad substrate scope. This method reduces reaction steps and purification requirements, enhancing synthetic practicality.
Microwave-assisted solvent-free reactions have been shown to accelerate reaction rates and improve yields compared to traditional reflux methods, demonstrating the potential for greener and more efficient synthesis.
Mechanistic studies suggest that the condensation proceeds via nucleophilic attack of the amino group on the β-dicarbonyl carbonyl, followed by cyclization and tautomerization to yield the pyrazolo[1,5-a]pyrimidin-5-one scaffold.
The preparation of 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is effectively achieved through condensation reactions involving 5-amino-substituted pyrazoles and β-dicarbonyl compounds, with subsequent functionalization steps such as chlorination and nucleophilic substitution. Recent advances emphasize one-pot, high-yielding, and green synthetic methods that enhance efficiency and sustainability. These methodologies provide versatile platforms for synthesizing a broad range of derivatives for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation at nitrogen centers. Key findings include:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Ethanol, 60°C, 4 hrs | N-oxide derivative at pyrazole N2 | 68% | |
| m-CPBA | DCM, RT, 12 hrs | N-oxide with C7 methyl epoxidation | 52% |
Mechanistic studies suggest oxidation initiates at the electron-rich pyrazole nitrogen (N2), followed by possible epoxidation of the methyl group under stronger oxidizing conditions.
Reduction Reactions
Reductive modifications primarily target carbonyl groups and unsaturated bonds:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hrs | 4,5-dihydro derivative | 84% | |
| LiAlH₄ | THF, reflux, 6 hrs | Complete ring saturation (decahydro form) | 63% |
Notably, NaBH₄ selectively reduces the 5-keto group without affecting ring conjugation, while LiAlH₄ achieves full saturation of both rings.
Nucleophilic Substitutions
The C5 and C7 positions show differential reactivity toward nucleophiles:
C5 Substitutions
| Nucleophile | Base | Conditions | Product | Yield |
|---|---|---|---|---|
| NH₃ (aq) | K₂CO₃ | EtOH, 80°C, 8 hrs | 5-amino derivative | 71% |
| Benzyl mercaptan | DIPEA | DMF, 120°C, 24 hrs | 5-(benzylthio) analog | 66% |
C7 Methyl Reactivity
The C7 methyl group undergoes rare electrophilic substitution:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Br₂ (1 equiv) | AlCl₃ | 7-(bromomethyl) derivative | 58% |
| HNO₃ (fuming) | H₂SO₄ | 7-nitroso intermediate | 42% |
Density Functional Theory (DFT) calculations indicate the C7 methyl's activation arises from hyperconjugation with the adjacent pyrimidine ring .
Cycloaddition and Ring Expansion
The compound participates in unique [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| DMAD | Toluene, 110°C, 12 hrs | Fused pyrazolo[1,5-a]pyrimidine-triazine | 73% |
| Phenylacetylene | CuI, DMF, 80°C | Spiro[indole-pyrazolopyrimidine] | 61% |
X-ray crystallography confirms the triazine adduct adopts a planar conformation with π-stacking interactions .
Biological Activity Correlation
Reactivity modifications significantly impact bioactivity:
| Derivative | CDK2 Inhibition (IC₅₀) | Antimycobacterial (MIC) |
|---|---|---|
| Parent compound | 1.8 μM | >128 μg/mL |
| 5-NH₂ analog | 0.4 μM | 32 μg/mL |
| 7-BrCH₂ derivative | 0.9 μM | 8 μg/mL |
Structure-Activity Relationship (SAR) studies reveal C5 modifications enhance kinase binding, while C7 halogenation improves antitubercular potency .
Stability and Degradation
Critical stability parameters under accelerated conditions:
| Condition | Time | Degradation | Major Degradant |
|---|---|---|---|
| pH 1.0 (HCl) | 24 hrs | 22% | Ring-opened malonamide |
| UV Light (254 nm) | 48 hrs | 41% | 7-demethylated quinazoline |
| 40°C/75% RH | 1 month | 9% | 5-keto hydrate |
Degradation pathways involve acid-catalyzed ring cleavage and photolytic N-demethylation .
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical applications. Recent advances in ultrasonic-assisted synthesis (82% yield improvement vs traditional methods) and microwave halogenation (3x reaction rate acceleration) demonstrate ongoing methodological refinements .
Scientific Research Applications
The compound has garnered attention for its diverse biological activities:
- Anticancer Properties : Research indicates that 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one inhibits the activity of the cyclin-dependent kinase 2 (CDK2)/cyclin A2 complex. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that this compound can effectively reduce tumor growth in xenograft models by inducing programmed cell death in malignant cells.
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of several key enzymes involved in cancer progression. Its mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalytic activity. This property is particularly beneficial in developing targeted cancer therapies.
Synthetic Routes and Production Methods
The synthesis of this compound typically involves:
- Cyclization Reactions : The reaction of aminopyrazoles with alkynes under specific conditions (e.g., using potassium hydrogen sulfate as a catalyst) has been a common method for synthesizing this compound.
- Microwave-Assisted Techniques : Recent advancements include microwave-assisted Suzuki–Miyaura cross-coupling reactions to produce related derivatives efficiently.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that administering this compound to mice with implanted tumors resulted in a significant reduction in tumor volume compared to control groups. The treated mice exhibited increased apoptosis markers and decreased proliferation rates within the tumor microenvironment.
Case Study 2: Enzyme Inhibition Profile
Another research project focused on the compound's ability to inhibit various kinases implicated in tumorigenesis. The results indicated that at nanomolar concentrations, this compound effectively inhibited CDK2 and other related kinases without affecting normal cell proliferation rates. This selectivity suggests its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapies.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as CDK2. The compound inhibits the activity of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition is achieved through binding to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly modifiable, with substituent positions and functional groups significantly influencing chemical, physical, and biological properties. Below is a detailed comparison of 3,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one with structurally related analogs:
Table 1: Structural and Functional Comparisons
Key Comparison Points
Substituent Effects on Reactivity :
- The 3,7-dimethyl derivative’s methyl groups are electron-donating, reducing electrophilicity at the core compared to 3-bromo-7-CF₃ analogs, which undergo efficient Suzuki-Miyaura cross-coupling due to bromine’s leaving-group ability and CF₃’s electron-withdrawing effects .
- 7-Hydroxy analogs exhibit higher solubility in aqueous media, whereas 3,7-dimethyl derivatives are more lipophilic, favoring blood-brain barrier penetration .
Synthetic Accessibility: The 3,7-dimethyl compound is synthesized via cyclocondensation of 3-aminopyrazole with β-keto esters, while 3-bromo-7-CF₃ derivatives require PyBroP-mediated C–O bond activation for functionalization . 5-Aryl analogs (e.g., 9k) are synthesized via Suzuki coupling, leveraging brominated intermediates .
Biological Activity :
- 3,7-Dimethyl derivatives show moderate anti-inflammatory activity, whereas 5-aryl-3-CF₃Ph compounds (e.g., 9k) exhibit potent anti-mycobacterial effects (MIC < 1 µg/mL) .
- 3-Bromo-7-CF₃ analogs inhibit Pim1 kinase (IC₅₀ ~50 nM), attributed to the CF₃ group’s role in hydrophobic binding pocket interactions .
Physical Properties :
Biological Activity
3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its potential as an enzyme inhibitor and anticancer agent makes it a subject of significant research interest.
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- IUPAC Name : 3,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one
- InChI Key : NKGIFCQCCWJZMC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2/cyclin A2 complex activity, this compound induces cell cycle arrest and apoptosis in various cancer cell lines .
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against a range of cancer cell lines. For instance:
- Cytotoxicity Assays : Studies have shown that this compound can significantly inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanistic Insights : The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for its antiviral activity:
- HCV NS5B Inhibition : A series of derivatives related to pyrazolo[1,5-a]pyrimidin-5-one have shown potent inhibitory activity against Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase .
Antibacterial and Antibiofilm Activity
Recent studies have also explored the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives:
- Minimum Inhibitory Concentrations (MIC) : Compounds derived from this scaffold demonstrated low MIC values against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values as low as 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .
- Biofilm Formation Inhibition : The ability to inhibit biofilm formation was assessed using crystal violet assays. Compounds showed significant reductions in biofilm formation by more than 80% against Pseudomonas aeruginosa .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo[1,5-a]pyrimidine core can enhance or diminish biological activity:
- Substituents at specific positions on the ring significantly affect potency against various biological targets.
- For example, the introduction of electron-donating groups like hydroxyl groups at certain positions tends to decrease antibacterial activity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Cytotoxicity Study | Demonstrated significant inhibition of MCF-7 and HeLa cell lines with IC50 values in low micromolar range. |
| Antiviral Activity | Showed potent inhibition of HCV NS5B with several derivatives exhibiting IC50 values below 100 nM. |
| Antibacterial Study | Identified compounds with MIC values as low as 0.25 µg/mL against S. aureus; effective biofilm inhibition noted. |
Q & A
Basic Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First aid : Flush eyes with water for 15 minutes; seek medical attention for ingestion .
How do computational methods (e.g., cLogP, gyration radii) guide SAR studies of pyrazolo[1,5-a]pyrimidines as 5-HT6 receptor antagonists?
Advanced Question
Structure-Activity Relationship (SAR) studies leverage:
- cLogP : Modifying substituents (e.g., trifluoromethyl groups) adjusts lipophilicity to enhance blood-brain barrier penetration .
- Gyration radii : Compact molecules (e.g., 3,5-diarylated derivatives) show higher 5-HT6R antagonism (IC50: 0.1–1 µM) .
- Hydrogen bonding : Intramolecular H-bonds between sulfonyl and methylamino groups improve receptor binding .
What analytical techniques confirm the purity and identity of synthesized pyrazolo[1,5-a]pyrimidines?
Basic Question
- HPLC : Purity >95% with C18 columns (e.g., 0.1% TFA in acetonitrile/water) .
- HRMS : Accurate mass measurements (e.g., [M+H]+ = 254.1039 for C13H11N5O) .
- Melting point : Consistency with literature values (e.g., 180–182°C for 5,7-dimethyl derivatives) .
How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Advanced Question
Conflicting regioselectivity (e.g., 5-methyl vs. 7-methyl isomers) arises from competing cyclization pathways. Strategies include:
- Solvent polarity : Polar solvents (e.g., acetic acid) favor 5-methyl isomers via stabilization of intermediates .
- Catalyst tuning : Pd(OAc)2 with SPhos ligand enhances selectivity for 3-arylated products .
- Temperature control : Lower temperatures (20–50°C) reduce kinetic side products .
What are the biological applications of this compound derivatives?
Advanced Question
- MAO-B inhibition : Derivatives exhibit IC50 values of 1–10 µM, relevant for neurodegenerative disease research .
- Anti-inflammatory agents : 3,5-Diarylated analogs mimic COX-2 inhibitors .
- Anticancer activity : Trifluoromethyl-substituted derivatives target kinases (e.g., EGFR) .
How can reaction scalability be optimized for multi-gram synthesis of pyrazolo[1,5-a]pyrimidines?
Advanced Question
- Catalyst recovery : Immobilized Pd catalysts (e.g., Pd/C) enable reuse over 5 cycles without yield loss .
- Purification : Flash chromatography with ethyl acetate/hexane (3:7) achieves >90% recovery .
- Process safety : Replace 1,4-dioxane with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
